molecular formula C6H3F3N4 B11907099 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine

6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine

Katalognummer: B11907099
Molekulargewicht: 188.11 g/mol
InChI-Schlüssel: HRJSKRKKQRMIBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by the presence of a trifluoromethyl group attached to a triazolo-pyridazine scaffold, which imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-6-chloropyridazine with trifluoromethyl-substituted hydrazine derivatives. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its biological effects. For instance, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine stands out due to its unique trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications where stability and bioavailability are crucial .

Eigenschaften

Molekularformel

C6H3F3N4

Molekulargewicht

188.11 g/mol

IUPAC-Name

6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C6H3F3N4/c7-6(8,9)4-1-2-5-11-10-3-13(5)12-4/h1-3H

InChI-Schlüssel

HRJSKRKKQRMIBZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NN=CN2N=C1C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.